molecular formula C8H10ClNO B13580774 1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride

1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride

Cat. No.: B13580774
M. Wt: 171.62 g/mol
InChI Key: YFLBKCBWRVVGSA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride is a bicyclic organic compound featuring a pyridine ring substituted at the 2-position with a cyclopropane moiety containing a hydroxyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-pyridin-2-ylcyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c10-8(4-5-8)7-3-1-2-6-9-7;/h1-3,6,10H,4-5H2;1H

InChI Key

YFLBKCBWRVVGSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=N2)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropanation of Pyridine Derivatives

Step 1: Preparation of Pyridin-2-yl-Substituted Alkene

  • Starting from commercially available pyridine derivatives, such as 2-aminopyridine or 2-halopyridines, a suitable alkene precursor is synthesized through N-alkylation or halogenation followed by elimination reactions.

Step 2: Cyclopropanation Reaction

  • The alkene undergoes cyclopropanation using a diazocompound, typically diazomethane or a safer diazo transfer reagent, in the presence of a transition metal catalyst such as copper or rhodium complexes.
  • Example: The reaction of the pyridine-alkene with diazomethane in the presence of a copper catalyst yields the cyclopropane derivative with high regioselectivity.
Pyridine-alkene + Diazomethane → Cyclopropane derivative

Reaction Conditions:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to 50°C
  • Catalyst: Copper(II) acetate or rhodium catalysts

Hydroxylation of the Cyclopropane Intermediate

Step 3: Hydroxylation at the Cyclopropane

  • The cyclopropane ring is functionalized to introduce the hydroxyl group at the cyclopropan-1 position.
  • This can be achieved via oxidative hydroxylation using reagents like osmium tetroxide, or via radical-mediated hydroxylation under controlled conditions.

Example:

  • Treatment of the cyclopropane with osmium tetroxide in a biphasic system, followed by reduction, yields the cyclopropanol.
Cyclopropane + OsO4 → Cyclopropanol

Reaction Conditions:

  • Solvent: Tetrahydrofuran or acetone
  • Temperature: Cold (0°C to room temperature)
  • Work-up: Reduction with sodium bisulfite or similar agents

Conversion to Hydrochloride Salt

Step 4: Salt Formation

  • The free base, 1-(Pyridin-2-yl)cyclopropan-1-ol , is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.
  • This step enhances compound stability and facilitates purification.
1-(Pyridin-2-yl)cyclopropan-1-ol + HCl (gas or solution) → this compound

Reaction Conditions:

  • Solvent: Ethanol or diethyl ether
  • Temperature: Ambient or slightly cooled
  • Duration: Several hours with stirring

Data Table Summarizing Preparation Methods

Step Reaction Reagents Solvent Conditions Purpose
1 Alkene formation from pyridine derivatives Alkyl halides, base DMF or DMSO Reflux Prepare alkene precursor
2 Cyclopropanation Diazomethane or diazo transfer reagents Dichloromethane Room temp to 50°C Form cyclopropane ring
3 Hydroxylation OsO4, NaHSO3 Tetrahydrofuran 0°C to RT Introduce hydroxyl group
4 Salt formation HCl gas or HCl solution Ethanol or diethyl ether RT Convert to hydrochloride salt

Additional Research Findings and Considerations

  • Safety Note: Diazomethane is highly toxic and explosive; safer alternatives like diazo transfer reagents are recommended.
  • Yield Optimization: Catalytic conditions, solvent choice, and temperature control are critical for high yield and selectivity.
  • Purification: Crystallization from suitable solvents and recrystallization are essential for obtaining pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride with key analogs based on substituent type, pyridine ring position, and salt form:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Pyridine Position Salt Form Source
1-(Pyridin-2-yl)cyclopropan-1-amine hydrochloride C₈H₁₁ClN₂ 170.64 437985-36-9 Amine (-NH₂) 2-position Hydrochloride
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride C₈H₁₂Cl₂N₂ 215.10 1187932-50-8 Amine (-NH₂) 3-position Dihydrochloride
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride C₉H₁₀ClNO₂ 199.64 1803581-23-8 Carboxylic acid 3-position Hydrochloride
1-[4-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride C₇H₁₀Cl₂F₂N₂ 231.07 Not provided Amine (-NH₂) 2-position Dihydrochloride
Key Observations:
  • Functional Groups : The hydroxyl group in the target compound distinguishes it from amine and carboxylic acid analogs. This difference impacts hydrogen-bonding capacity, solubility, and reactivity. For example, carboxylic acid derivatives (e.g., ) exhibit higher polarity and aqueous solubility compared to hydroxyl or amine variants .
  • Pyridine Position : Substitution at the pyridine 2-position (as in the target compound) versus 3-position (e.g., ) alters steric and electronic properties. The 2-position may facilitate stronger π-π stacking interactions in biological systems, while the 3-position could influence metabolic stability .
  • Salt Forms: Hydrochloride and dihydrochloride salts improve crystallinity and handling. Dihydrochloride salts (e.g., ) may offer enhanced solubility in acidic environments compared to monohydrochlorides .

Physicochemical and Pharmacological Implications

  • This feature is exploited in drug design to enhance binding affinity or modulate pharmacokinetics .
  • Hydrogen Bonding : The hydroxyl group in the target compound may engage in stronger hydrogen bonding compared to amines, influencing target selectivity in enzyme inhibition or receptor binding.
  • Safety and Handling : While safety data for the target compound are unavailable, analogs like 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride () highlight the importance of stringent handling protocols for pyridine derivatives, including corrosion resistance and ventilation .

Crystallographic and Structural Analysis

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including cyclopropane derivatives. Structural comparisons using SHELX could reveal differences in bond angles and torsional strain between the target compound and its analogs, informing stability assessments .

Biological Activity

The molecular formula of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride is C₉H₁₁ClN₁O, and it typically exists as a hydrochloride salt, which enhances its solubility and stability in various solvents. The presence of the cyclopropane ring and the pyridine moiety is critical for its biological activity.

Biological Activity Overview

Pyridine-containing compounds are known for their diverse biological activities, including:

  • Antimicrobial Properties : Many pyridine derivatives exhibit effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines, indicating that 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride can be better understood through its structure and the influence of specific functional groups. The following table summarizes comparisons with similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-PyridinemethanolContains a pyridine and alcohol groupLacks the cyclopropane structure
3-PyridinolPyridine derivative with hydroxyl groupDifferent position of hydroxyl
1-(Pyridin-3-yl)cyclobutanolSimilar cyclic structureCyclobutane vs. cyclopropane
1-(Pyridin-2-yl)azetidin-3-ol hydrochlorideContains azetidine instead of cyclopropaneDifferent ring size and properties

The unique combination of a three-membered ring and a pyridine moiety may confer distinct reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

While direct research on 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride is sparse, studies on related compounds provide insights into its potential applications:

  • Antimicrobial Activity : A study highlighted that many pyridine derivatives have shown effectiveness against resistant bacterial strains, suggesting that modifications to the pyridine structure could enhance antimicrobial properties.
  • Cytotoxicity in Cancer Models : Research on related pyrrolo[1,2-b]pyridazines indicated significant cytotoxic effects against various human cancer cell lines (e.g., colon LoVo, ovary SK-OV-3). These findings suggest that similar structural motifs in 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride could yield comparable anticancer activity .
  • Mechanism of Action : The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, compounds that modulate enzyme activity or receptor signaling pathways have been identified as promising therapeutic agents in drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride?

A common method involves cyclopropanation of pyridine derivatives using catalysts like sodium nitrite and sulfuric acid under controlled conditions. For example, cyclopropane rings can be formed via nitrosation or coupling reactions with cyclopropane precursors. The hydrochloride form is typically obtained by protonation in hydrochloric acid, enhancing solubility for downstream applications .

Q. Key Data for Synthesis

ParameterValue/DescriptionSource
Molecular FormulaC₈H₁₁ClN₂
CAS Number437985-36-9
Critical ReagentsSodium nitrite, H₂SO₄, HCl

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and pyridine moiety (δ 7.5–8.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Verify molecular weight (170.64 g/mol) and fragmentation patterns .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays. For example:

  • Solubility in water: ~50 mg/mL (estimated from structural analogs).
  • Stock solutions: Prepare in deionized water or PBS (pH 7.4) at 10 mM, filter-sterilized for cell-based studies .

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?

The strained cyclopropane ring can act as a reactive intermediate in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies suggest that ring strain lowers activation energy for bond cleavage, enabling selective functionalization at the pyridine or cyclopropane positions. Experimental validation requires inert atmospheres and palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

Discrepancies in receptor binding affinity (e.g., NMDA vs. serotonin receptors) may arise from stereochemical variations or assay conditions. Mitigation strategies include:

  • Enantiomeric resolution : Use chiral HPLC to isolate stereoisomers.
  • Dose-response profiling : Compare EC₅₀ values across multiple cell lines.
  • Molecular docking : Validate interactions with target receptors (e.g., PyMOL, AutoDock) .

Q. What computational models predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations and molecular dynamics simulations can model:

  • Binding affinity : For kinase targets (e.g., EGFR), predict hydrogen bonding with pyridine nitrogen.
  • Metabolic stability : Cytochrome P450 interactions using ADMET predictors.
  • Toxicity : Use QSAR models to assess hepatotoxicity risk .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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